Racefenicol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860157 | |
| Record name | 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15318-45-3, 7780-07-6 | |
| Record name | thiamphenicol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Analog Development of Racefenicol
Precursor and Intermediate Chemical Synthesis Pathways
The synthesis of Racefenicol, which is a racemic mixture of the D-threo and L-threo isomers of thiamphenicol (B1682257), involves several key steps starting from commercially available precursors. A common synthetic route begins with an appropriately substituted benzaldehyde (B42025). For this compound, the precursor is typically derived from compounds containing a methylthio or methylsulfonyl group at the para position of the benzene (B151609) ring.
One established pathway starts from 4-(methylthio)benzaldehyde (B43086). A central part of the synthesis is the creation of the 2-amino-1,3-propanediol (B45262) side chain attached to the phenyl ring. This is often achieved through a condensation reaction. For instance, a Henry reaction (nitroaldol reaction) between 4-(methylthio)benzaldehyde and nitroethanol can form the carbon skeleton of the side chain. Subsequent reduction of the nitro group to an amine and the benzaldehyde carbonyl group to a hydroxyl group, followed by oxidation of the methylthio group to a methylsulfonyl group, yields the core structure of thiamphenicol. The final step typically involves N-acylation with a dichloroacetyl group.
Another well-documented pathway for the related compound, chloramphenicol (B1208), which can be adapted for this compound, starts with p-nitroacetophenone. acs.orgchemicalbook.com This precursor is first brominated to form ω-bromo-4-nitroacetophenone. chemicalbook.com This intermediate is then converted to an amino ketone, which is subsequently acylated. A key step involves hydroxymethylation using formaldehyde, followed by reduction of the ketone to a secondary alcohol. acs.orgchemicalbook.com This sequence of reactions establishes the characteristic propanediol (B1597323) side chain. For this compound synthesis, a similar strategy would commence with a p-(methylsulfonyl)acetophenone precursor.
The following table outlines a generalized synthetic pathway for a thiamphenicol isomer, which when produced as a racemic mixture constitutes this compound.
| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 4-(methylthio)benzaldehyde, Nitroethanol | Base catalyst (e.g., triethylamine) | 1-(4-(methylthio)phenyl)-2-nitropropane-1,3-diol |
| 2 | 1-(4-(methylthio)phenyl)-2-nitropropane-1,3-diol | Reducing agent (e.g., H₂, Raney Nickel) | 2-amino-1-(4-(methylthio)phenyl)propane-1,3-diol |
| 3 | 2-amino-1-(4-(methylthio)phenyl)propane-1,3-diol | Oxidizing agent (e.g., H₂O₂, Acetic Acid) | 2-amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol (Thiamphenicol base) |
| 4 | Thiamphenicol base | Dichloroacetic acid methyl ester | Thiamphenicol (D-threo isomer) / this compound (racemic mixture) |
Stereoselective Synthesis Approaches for this compound Isomers
While this compound is a racemic mixture, the biological activity of many pharmaceuticals resides in a single stereoisomer. In the case of the amphenicol family, the D-threo isomer is the most active. nih.gov Consequently, significant research has focused on stereoselective methods to synthesize specific isomers of thiamphenicol. These approaches aim to control the formation of the two adjacent chiral centers in the 2-amino-1,3-propanediol moiety.
A prominent strategy involves the use of chiral catalysts in key bond-forming reactions. For example, a highly enantioselective and diastereoselective synthesis of (+)-thiamphenicol has been achieved using a catalytic syn-selective Henry reaction. organic-chemistry.orgacs.org This reaction, which couples an aryl aldehyde with nitroethanol, employs a copper(II)-biphenyl amino alcohol ligand complex to establish the desired syn stereochemistry of the vicinal amino alcohol precursor with excellent stereocontrol. organic-chemistry.orgacs.org
Another powerful method is the asymmetric aldol (B89426) reaction. Researchers have developed a unified strategy for amphenicol antibiotics utilizing a cinchona alkaloid-derived urea (B33335) catalyst. acs.org This organocatalyst facilitates a highly enantioselective aldol reaction between an isocyanoacetate diester and an aldehyde, leading to the formation of chiral oxazolidinones which serve as key intermediates. acs.org These intermediates can then be converted to the desired syn-vicinal amino alcohol scaffold.
Dynamic kinetic resolution (DKR) is another advanced approach. This has been applied through asymmetric transfer hydrogenation of N-Boc α-amino-β-ketoesters, using catalysts like a Ru-chloramphenicol base complex, to produce the key chiral building block with high diastereoselectivity and enantioselectivity. researchgate.net
| Approach | Key Reaction | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Catalytic Asymmetric Henry Reaction | Nitroaldol Reaction | Copper(II)-biphenyl amino alcohol ligand complex | Establishes the syn-2-amino-1,3-diol structure with high stereocontrol. organic-chemistry.orgacs.org |
| Organocatalytic Aldol Reaction | Isocyanoacetate Aldol Reaction | Cinchona alkaloid-derived urea catalyst | Creates chiral oxazolidinone intermediates with high enantioselectivity. acs.org |
| Dynamic Kinetic Resolution | Asymmetric Transfer Hydrogenation | Ru-chloramphenicol base catalyst | Converts a racemic starting material into a single enantiomer of the product. researchgate.net |
| Substrate-Controlled Synthesis | Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide, DET | Uses a chiral reagent to introduce stereochemistry early in the synthesis. researchgate.net |
Synthesis and Evaluation of this compound Analogues and Derivatives
The development of analogues and derivatives of this compound and thiamphenicol has been driven by the need to overcome antibiotic resistance and improve pharmacological properties. nih.govnbinno.com The core structure of thiamphenicol offers several sites for chemical modification, including the aromatic ring, the propanediol side chain, and the N-dichloroacetyl group.
A notable and commercially successful derivative is Florfenicol (B1672845). In the synthesis of Florfenicol, the primary hydroxyl group at the C-3 position of the thiamphenicol structure is replaced by a fluorine atom. nih.gov This modification enhances the molecule's activity against certain bacteria, particularly those that have developed resistance to chloramphenicol through enzymatic acetylation of the hydroxyl group. Florfenicol has demonstrated broad-spectrum antibiotic activity, often similar to or stronger than that of thiamphenicol and chloramphenicol. nih.gov
Structure-activity relationship (SAR) studies of chloramphenicol, which are largely applicable to this compound, have provided insights for designing new derivatives. Key findings indicate that:
The p-nitrophenyl group of chloramphenicol can be replaced by other aromatic or heterocyclic rings without loss of activity. youtube.com This is exemplified by the p-methylsulfonylphenyl group in this compound.
Moving the para-substituent on the phenyl ring to the ortho or meta position leads to a loss of activity. youtube.com
Modifications to the dichloroacetyl group can significantly impact potency. For instance, replacing it with a dibromoacetyl group diminishes activity. youtube.com
The stereochemistry of the 1,3-propanediol (B51772) side chain is crucial for activity, with the D-threo configuration being optimal.
The evaluation of new analogues typically involves determining their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria. For example, thiamphenicol has shown MICs of 32 mg/L for S. aureus and E. coli, 2 mg/L for S. pneumoniae, and 0.25 mg/L for H. influenzae. medchemexpress.com New derivatives are compared against these benchmarks and parent compounds to assess their potential as improved therapeutic agents.
| Compound | Structural Modification from Thiamphenicol | Key Evaluation Finding |
|---|---|---|
| Thiamphenicol | Reference Compound | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. medchemexpress.com |
| Florfenicol | Replacement of C-3 hydroxyl group with a fluorine atom. | Enhanced activity against some chloramphenicol-resistant strains; broad-spectrum efficacy. nih.gov |
| Azidamphenicol | Replacement of the p-methylsulfonyl group with an azido (B1232118) group. | Retains antibacterial activity, demonstrating tolerance for substituent changes at the para position. organic-chemistry.org |
Molecular Mechanisms of Action of Racefenicol
Inhibition of Bacterial Protein Synthesis via Ribosomal Subunit Binding
Bacterial protein synthesis is a complex process involving the coordinated action of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomes. Ribosomes, composed of ribosomal RNA (rRNA) and ribosomal proteins, are the cellular machinery responsible for translating the genetic code from mRNA into polypeptide chains. Antibiotics that inhibit protein synthesis often target specific sites on the bacterial ribosome, disrupting key steps in translation.
Phenicol antibiotics, including Chloramphenicol (B1208), Thiamphenicol (B1682257), and Florfenicol (B1672845), are known to bind to the 50S ribosomal subunit wikipedia.orgnih.gov. This binding occurs within the peptidyl transferase center (PTC) of the 50S subunit wikipedia.org. By interacting with specific residues, particularly in the 23S rRNA component, these antibiotics inhibit the peptidyl transferase activity. This enzymatic activity is crucial for catalyzing the formation of peptide bonds between amino acids, thereby elongating the polypeptide chain. The inhibition of peptidyl transfer effectively halts protein synthesis, leading to bacteriostasis or, at higher concentrations, bactericidal effects.
While direct experimental data on Racefenicol's specific binding site on the ribosome is not extensively detailed in the provided search results, its classification as a phenicol suggests a similar mode of action. It is presumed to bind to the 50S ribosomal subunit, inhibiting the peptidyl transfer step of protein elongation.
Comparative Mechanistic Studies with Related Phenicol Antibiotics
Comparative studies have elucidated the shared mechanisms and subtle differences among phenicol antibiotics. Chloramphenicol, Thiamphenicol, and their derivatives have been investigated for their effects on bacterial growth and cell-free translation systems. These studies reveal that while the fundamental mechanism of inhibiting peptidyl transferase activity on the 70S ribosome is common to this class, variations exist in binding affinity and spectrum of activity, particularly concerning resistance mechanisms.
Research comparing Chloramphenicol, Thiamphenicol, and certain fluorinated derivatives (e.g., Sch 24893, Sch 25298) indicates that Thiamphenicol and Sch 25298, like Chloramphenicol, inhibit peptidyl transferase activity on 70S ribosomes nih.gov. However, the efficiency with which these antibiotics bind to their common ribosomal receptor site differs. The order of binding efficiency has been reported as Chloramphenicol > Thiamphenicol > Sch 25298 nih.gov.
Furthermore, bacterial strains that have developed resistance to Chloramphenicol and Thiamphenicol, often due to the production of chloramphenicol acetyltransferase (CAT), exhibit differential sensitivity to fluorinated analogues nih.gov. These fluorinated compounds have shown high sensitivity in strains resistant to the parent compounds, suggesting that structural modifications can influence susceptibility to resistance mechanisms and potentially alter the drug's interaction with the ribosome or its cellular targets. Although this compound is not explicitly detailed in these comparative studies, its structural relationship to these compounds implies a similar mechanism of action and potential for comparable structure-activity relationships (SAR) that influence its efficacy and resistance profiles.
Table 1: Comparative Mechanisms of Phenicol Antibiotics
| Antibiotic | Primary Target | Mechanism of Action | Binding Efficiency (Relative) | Notes |
| Chloramphenicol | 50S Ribosomal Subunit | Inhibits peptidyl transferase activity; blocks peptide bond formation | High | Binds to specific residues in 23S rRNA, interfering with substrate binding. |
| Thiamphenicol | 50S Ribosomal Subunit | Inhibits peptidyl transferase activity; blocks peptide bond formation | Medium | Similar mechanism to Chloramphenicol, but with potentially lower binding efficiency. |
| Florfenicol | 50S Ribosomal Subunit | Inhibits peptidyl transferase activity; blocks peptide bond formation | Not specified | Structurally related, often used in veterinary medicine. |
| Sch 25298 | 50S Ribosomal Subunit | Inhibits peptidyl transferase activity; blocks peptide bond formation | Lower than Thiamphenicol | Fluorinated derivative, shows sensitivity in strains resistant to Chloramphenicol/Thiamphenicol. |
Identification and Characterization of Molecular Targets Beyond Ribosomal Inhibition
The primary mechanism by which phenicol antibiotics, including this compound, exert their antimicrobial effects is through the inhibition of bacterial protein synthesis via ribosomal binding. Current scientific literature, based on the provided search results, does not identify any molecular targets for this compound that operate beyond its interference with the ribosomal machinery. The focus of research on this class of compounds has predominantly been on their interaction with the 50S ribosomal subunit and the subsequent disruption of protein elongation.
Structure-activity relationship (SAR) studies are fundamental in understanding how chemical structures relate to biological activity wikipedia.orggardp.orgcollaborativedrug.comnih.gov. While SAR studies have been applied to predict targets of bioactive molecules, including listing this compound alongside other phenicol antibiotics biorxiv.org, these studies typically aim to optimize the known mechanism or understand resistance. The available information does not point to alternative cellular targets for this compound.
Preclinical Pharmacological Investigations of Racefenicol
Pharmacokinetic Research in Non-Human Animal Models
Pharmacokinetic (PK) studies in non-human animal models are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a biological system. These studies provide foundational data for predicting human PK profiles and informing dose selection for further development.
In Vitro Pharmacokinetic Studies (e.g., Enzyme Phenotyping, Transporter Interactions)
In vitro studies using liver microsomes, recombinant enzymes, or cell-based systems are employed to elucidate the metabolic pathways and transporter interactions of Racefenicol. Cytochrome P450 (CYP) enzymes are a major superfamily responsible for the metabolism of many drugs redalyc.org. Identifying which specific CYP isoforms are involved in this compound metabolism is critical for predicting potential drug-drug interactions (DDIs) criver.comnih.gov. Similarly, understanding this compound's interaction with drug transporters, such as P-glycoprotein (P-gp) and organic anion transporting polypeptides (OATPs), is vital as these proteins play significant roles in drug absorption, distribution, and elimination thermofisher.comevotec.comxenotech.comcreative-biolabs.com. Such interactions can alter the concentration-time profiles of co-administered drugs, potentially leading to toxicity or reduced efficacy thermofisher.compharmaron.com.
While specific in vitro data for this compound regarding enzyme phenotyping (e.g., identifying which CYP enzymes metabolize it, and at what rate) or transporter interactions (e.g., whether it is a substrate or inhibitor of P-gp, OATPs, etc.) were not found in the initial search, these are standard investigations in preclinical drug development. These studies typically involve incubating the compound with liver microsomes or cells expressing specific enzymes and transporters, followed by analysis of metabolite formation or substrate depletion to determine kinetic parameters like IC50 or Ki values criver.comxenotech.comnih.govsjtu.edu.cnnih.gov.
In Vivo Pharmacokinetic Profiles in Specific Animal Species (e.g., Chickens, Cattle, Rodents, Non-Human Primates)
In vivo pharmacokinetic studies in various animal species are essential for characterizing the systemic exposure to this compound. These studies typically measure plasma or blood concentrations over time to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), total body clearance (CL), and volume of distribution (Vd) europa.eufrontiersin.orgnih.govnih.gov.
While direct in vivo PK data for this compound in specific species like chickens, cattle, rodents, or non-human primates were not identified in the initial search, related fenicol compounds have been studied. For instance, florfenicol (B1672845), a related antibiotic, has shown species-specific pharmacokinetic differences in chickens, pigeons, and quails nih.gov. Studies in broiler chickens have detailed florfenicol's oral bioavailability, which was found to be lower in fed versus fasted animals frontiersin.orgresearchgate.net. Research in rodents (rats and mice) is standard for preclinical PK evaluation, assessing the time course of absorption, distribution, metabolism, and excretion fda.govwuxiapptec.comfrontiersin.org. Non-human primates (NHPs) are also commonly used, particularly for predicting human PK due to physiological similarities nih.govstoketherapeutics.comsarepta.comnih.gov. These studies often involve intravenous and oral administration to understand absorption and disposition europa.eufrontiersin.org.
Pharmacodynamic Research in Non-Human Biological Systems
Pharmacodynamic (PD) research investigates the biochemical and physiological effects of a drug on the body. In the preclinical context, this involves assessing the efficacy and mechanism of action of this compound in non-human biological systems.
In Vitro Pharmacodynamic Endpoints and Biomarker Assessment
In vitro pharmacodynamic studies would typically assess the direct effects of this compound on target organisms or cellular pathways. For an antibacterial agent like this compound, this would involve determining its antimicrobial spectrum and potency, often quantified by minimum inhibitory concentration (MIC) values against relevant bacterial strains nih.gov. Biomarker assessment could include evaluating its impact on bacterial growth inhibition, cellular viability, or specific molecular targets essential for microbial survival.
Specific in vitro pharmacodynamic data for this compound, such as MIC values against various pathogens, were not found in the initial search. However, the general approach involves exposing target cells or microorganisms to a range of drug concentrations and measuring the biological response.
Ex Vivo Pharmacodynamic Assessments in Animal Tissues
Ex vivo pharmacodynamic assessments involve studying the effects of this compound on tissues or organs that have been removed from a living animal. This allows for the examination of drug effects in a more controlled environment than in vivo studies, while still retaining the biological complexity of tissues. For this compound, this could involve testing its impact on isolated bacterial cultures derived from animal infections, or its effects on specific cellular functions within animal tissue samples.
No specific ex vivo pharmacodynamic data for this compound were identified in the initial search. Such studies would typically involve incubating isolated animal tissues (e.g., infected tissue explants) with this compound and measuring relevant biological markers or functional outcomes.
Drug-Drug Interaction Studies in Preclinical Models
Preclinical drug-drug interaction (DDI) studies are designed to predict how this compound might interact with other concurrently administered medications. These interactions can occur through various mechanisms, primarily involving drug metabolism (e.g., via CYP enzymes) or drug transport (e.g., via efflux or uptake transporters) criver.comxenotech.compharmaron.comnih.govfda.govnih.govnih.gov.
In vitro studies are commonly used to assess the potential for this compound to inhibit or induce CYP enzymes or to interact with major drug transporters evotec.comcreative-biolabs.compharmaron.comcriver.comfda.govnih.gov. For example, if this compound inhibits a CYP enzyme responsible for metabolizing another drug, it could lead to increased plasma concentrations of that drug, potentially causing adverse effects. Conversely, if this compound is a substrate for a transporter that is also involved in the elimination of another drug, competition for the transporter could alter the PK profiles of both agents thermofisher.comxenotech.comnih.gov.
While specific DDI studies involving this compound were not found in the initial search, the general principles involve evaluating its potential to inhibit or induce major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and to interact with key transporters like P-gp, BCRP, OATP1B1, and OATPs evotec.comxenotech.comcreative-biolabs.comfda.gov. In vivo DDI studies in animal models can further confirm these interactions by observing changes in the PK profiles of co-administered drugs.
Compound List:
this compound
Research on Antimicrobial Resistance to Racefenicol
Mechanisms of Bacterial Resistance Development
Bacteria have evolved sophisticated mechanisms to counteract the inhibitory effects of racefenicol. The primary strategies involve either modification of the drug's target site within the bacterial ribosome or active removal of the drug from the bacterial cell through efflux pumps.
One of the most significant mechanisms of target site modification is mediated by the cfr (chloramphenicol-florfenicol resistance) gene. This gene encodes a methyltransferase enzyme that modifies the 23S ribosomal RNA (rRNA) at position A2503. nih.govnih.gov This methylation event occurs within the peptidyl transferase center of the ribosome, the binding site for this compound. nih.govnih.gov The addition of a methyl group at this specific location sterically hinders the binding of the antibiotic, thereby preventing the inhibition of protein synthesis and rendering the bacterium resistant. nih.govnih.gov The cfr gene confers a multidrug resistance phenotype, as this ribosomal modification also reduces susceptibility to several other classes of antibiotics that bind in the same region, including lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics. nih.gov
The second major mechanism of resistance is the active efflux of this compound from the bacterial cell, mediated by specific transporter proteins. These efflux pumps are membrane-bound proteins that recognize and expel the antibiotic, preventing it from reaching its ribosomal target in sufficient concentrations to be effective. amstewardship.canih.gov Several genes encoding such efflux pumps have been identified, with fexA and floR being among the most well-characterized.
The fexA gene encodes a 475-amino acid protein with 14 transmembrane domains, functioning as an efflux pump of the major facilitator superfamily. nih.govamstewardship.ca This pump specifically exports florfenicol (B1672845) and chloramphenicol (B1208) from the bacterial cell. nih.govamstewardship.ca Similarly, the floR gene encodes a membrane-associated protein that also functions as an efflux pump, actively transporting this compound out of the cell. nih.gov
Table 1: Mechanisms of Bacterial Resistance to this compound
| Mechanism | Gene(s) | Mode of Action | Conferred Resistance |
|---|---|---|---|
| Target Site Modification | cfr | Methylation of 23S rRNA at position A2503, preventing antibiotic binding to the ribosome. nih.govnih.gov | This compound, phenicols, lincosamides, oxazolidinones, pleuromutilins, streptogramin A. nih.gov |
| Active Efflux | fexA | Encodes a specific efflux pump of the major facilitator superfamily that expels the antibiotic from the cell. nih.govamstewardship.ca | This compound, chloramphenicol. nih.gov |
| floR | Encodes a membrane-associated efflux pump that actively transports the antibiotic out of the cell. nih.gov | This compound, chloramphenicol. nih.gov |
Molecular Basis of Resistance Transfer and Dissemination
The rapid spread of this compound resistance among veterinary pathogens is largely attributed to the horizontal gene transfer (HGT) of resistance genes. asm.org These genes are often located on mobile genetic elements (MGEs), such as plasmids and transposons, which can be readily exchanged between different bacteria, even across species barriers. asm.orgnih.gov
Plasmids, which are extrachromosomal circular DNA molecules, play a crucial role in the dissemination of this compound resistance genes. For instance, the cfr gene was initially discovered on the 17.1-kb plasmid pSCFS1 in a Staphylococcus sciuri isolate. nih.gov The fexA gene was first identified on the 34-kb plasmid pSCFS2 from Staphylococcus lentus. nih.gov Studies have identified various plasmid types of different sizes and carrying different combinations of resistance genes. nih.gov For example, in a study of chloramphenicol-resistant Staphylococcus isolates from animal sources, 11 were found to be resistant to florfenicol, with nine of these carrying the resistance genes on plasmids. nih.govnih.gov
Transposons, or "jumping genes," are another critical component in the mobilization and spread of this compound resistance. These DNA sequences can move from one location to another within the genome or between different DNA molecules, such as from a chromosome to a plasmid. The fexA gene is often part of the nonconjugative transposon Tn558. nih.govnih.gov Similarly, the floR gene has been found to be a component of the novel transposon TnfloR. nih.gov The presence of these resistance genes within transposons facilitates their integration into various plasmids and the bacterial chromosome, contributing to their widespread distribution. nih.govasm.org Insertion sequences (IS), such as IS26 and IS21-558, are often associated with these transposons and further enhance their mobility. asm.orgasm.org
The prevalence of these resistance genes varies among different bacterial species of veterinary importance. In a study of 106 florfenicol-resistant Gram-negative bacilli from animal farms, 91.51% carried the floR gene, while 4.72% carried the cfr gene. asm.orgnih.gov In another study on 188 chloramphenicol-resistant Staphylococcus isolates from animals, 11 were resistant to florfenicol; of these, one carried cfr, five carried fexA, and five carried both genes. nih.govnih.gov
Table 2: Prevalence of this compound Resistance Genes in Selected Veterinary Pathogens
| Bacterial Species | Resistance Gene | Prevalence | Country/Region | Source of Isolates |
|---|---|---|---|---|
| Escherichia coli | floR | 91.51% (of 106 resistant isolates) | China | Animal Farms |
| cfr | 4.72% (of 106 resistant isolates) | China | Animal Farms | |
| Staphylococcus spp. | cfr | 5.5% (1 of 11 resistant isolates) | Germany | Animal Sources |
| fexA | 45.5% (5 of 11 resistant isolates) | Germany | Animal Sources | |
| cfr and fexA | 45.5% (5 of 11 resistant isolates) | Germany | Animal Sources | |
| Pasteurella multocida | floR | Low, but emerging | Various | Swine and Cattle |
Table 3: Mobile Genetic Elements Carrying this compound Resistance Genes
| Mobile Genetic Element | Resistance Gene(s) | Associated Bacteria |
|---|---|---|
| Plasmids | ||
| pSCFS1 (17.1 kb) | cfr | Staphylococcus sciuri |
| pSCFS2 (34 kb) | fexA | Staphylococcus lentus |
| pG32-177 (177.9 kb) | floR | Proteus vulgaris |
| pG32-51 (51.7 kb) | cfr | Proteus vulgaris |
| Transposons | ||
| Tn558 | fexA | Staphylococcus spp. |
| TnfloR | floR | Escherichia coli |
| Insertion Sequences | ||
| IS26 | Flanking cfr | Proteus vulgaris |
| IS21-558 | Associated with cfr mobility | Staphylococcus spp. |
| IS91 | Associated with chromosomal floR | Proteus vulgaris |
| ISCR2 | Associated with plasmid-borne floR | Proteus vulgaris |
Strategies to Mitigate Resistance Evolution in Veterinary Settings
Combating the rise of this compound resistance requires a multi-faceted approach centered on responsible antimicrobial use and improved farm management practices. The overarching goal is to reduce the selection pressure that drives the emergence and spread of resistant bacteria.
Antimicrobial Stewardship Programs are fundamental to this effort. These programs are designed to ensure that antimicrobials are used only when necessary and that the most appropriate drug, dose, and duration of therapy are selected. Key components of antimicrobial stewardship in veterinary settings include:
Diagnostics and Susceptibility Testing: Accurate diagnosis of bacterial infections and determination of their susceptibility profiles can guide the selection of the most effective and narrow-spectrum antibiotic, reducing the reliance on broad-spectrum agents like this compound.
Evidence-Based Prescribing Guidelines: The development and implementation of clear guidelines for the use of this compound for specific diseases and animal species can help prevent its overuse and misuse.
Veterinarian-Client-Patient Relationship: A strong relationship between veterinarians and livestock producers is essential for making informed decisions about antimicrobial use based on the health status of the animals.
All-in/All-out Production Systems: This practice involves moving animals in and out of facilities in distinct groups, which helps to break disease transmission cycles.
Cleaning and Disinfection: Regular and thorough cleaning and disinfection of animal housing and equipment can reduce the environmental load of pathogens.
Control of Farm Traffic: Limiting the movement of people, vehicles, and equipment onto and within the farm can prevent the introduction of new pathogens.
Vaccination and Animal Husbandry are proactive measures that can significantly reduce the incidence of bacterial diseases.
Vaccination Programs: The use of effective vaccines against common veterinary pathogens can prevent infections and decrease the need for therapeutic antibiotic use.
Improved Animal Husbandry: Providing animals with adequate nutrition, clean water, and a low-stress environment can enhance their natural immunity and reduce their susceptibility to disease.
Alternative Therapeutic Strategies are also being explored to reduce the reliance on conventional antibiotics. These include the use of bacteriophages, probiotics, and immunomodulators, although further research is needed to validate their efficacy in clinical settings.
By implementing a combination of these strategies, the veterinary community can work towards preserving the effectiveness of this compound and other important antimicrobials for future generations of animals.
Structure Activity Relationship Sar and Computational Studies of Racefenicol
Elucidation of Key Structural Motifs for Biological Activity
The antimicrobial action of racefenicol stems from its ability to inhibit protein synthesis in bacteria. mcmaster.canih.gov This is achieved by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds. biologydiscussion.compatsnap.com The molecular structure of this compound, and phenicols in general, can be dissected into three primary motifs, each playing a critical role in its biological function. nih.govyoutube.com
The Aromatic Ring: this compound features a p-methylsulfonylphenyl group. This is a key modification from its parent compound, chloramphenicol (B1208), which has a p-nitrophenyl group. la.gov This substitution is significant because the p-nitro group in chloramphenicol is associated with toxic side effects in humans, such as aplastic anemia. biologydiscussion.commdpi.com Replacing it with a methylsulfonyl group, as in thiamphenicol (B1682257) and this compound, mitigates this toxicity while retaining antibacterial activity. la.gov Studies on chloramphenicol analogs have shown that this aromatic ring is crucial for activity, with modifications impacting both potency and toxicity. For instance, replacing the p-nitrophenyl group with a 1-methylsulfonylpyrrole moiety resulted in a compound with activity similar to thiamphenicol but with lower toxicity. nih.gov However, introducing bulky substituents at this position can hinder the necessary stacking interaction with nucleotide C2452 of the 23S rRNA, reducing efficacy. nih.gov
The Propanediol (B1597323) Moiety: The core structure of phenicols is built upon a 2-amino-1,3-propanediol (B45262) backbone. nih.govnih.gov The stereochemistry of this moiety is paramount; only the D-threo isomer of chloramphenicol exhibits significant antibacterial activity. biologydiscussion.comnih.gov this compound maintains a similar stereochemical configuration. A key difference in this compound's structure is the substitution of the hydroxyl group at the C-3 position with a fluorine atom. mcmaster.cajabonline.in This alteration makes this compound resistant to inactivation by bacterial enzymes, specifically chloramphenicol acetyltransferases (CATs), which acetylate this hydroxyl group in chloramphenicol, rendering it inactive. researchgate.net
The Dichloroacetyl Tail: The N-dichloroacetyl group is another essential component for the potent antibacterial activity of this class of compounds. nih.gov Removing this tail, to leave the chloramphenicol base, results in a loss of inhibitory activity. researchgate.net Research has shown that replacing the dichloroacetyl moiety with other haloacetyl groups (containing fluorine, bromine, or iodine) leads to a decrease in activity compared to the parent compound. nih.gov However, modifying this part of the molecule by attaching amino acids or peptides has been explored to create new derivatives with potentially novel properties. nih.govresearchgate.netmdpi.com For example, the bis-dichloroacetyl derivative of ornithine linked to the chloramphenicol base showed high antimicrobial activity. researchgate.net
Table 1: Impact of Structural Motif Modifications on the Biological Activity of Phenicols
Structural Motif Modification Example Effect on Biological Activity Reference Compound Aromatic Ring (p-position) Replacement of p-nitro group with p-methylsulfonyl group Reduced toxicity while maintaining antibacterial activity. Chloramphenicol -> Thiamphenicol/Racefenicol Propanediol Moiety (C-3) Replacement of hydroxyl group with a fluorine atom Increased resistance to enzymatic inactivation by CATs. Thiamphenicol -> this compound Acyl Tail Removal of the dichloroacetyl group Significant loss of antibacterial potency. Chloramphenicol -> Chloramphenicol Base Acyl Tail Replacement with other haloacetyl groups (e.g., difluoroacetyl) Generally leads to reduced activity. Chloramphenicol
Computational Modeling and Cheminformatics Approaches for Target Prediction
Computational methods are indispensable tools for understanding how drugs like this compound interact with their biological targets and for predicting the activity of new derivatives. These in silico techniques provide insights at a molecular level that are often difficult to obtain through experimental methods alone. europeanpharmaceuticalreview.com
Molecular Docking and Dynamics Simulations: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jabonline.in For this compound, docking studies simulate its interaction with the bacterial ribosome, its primary target. researchgate.net These simulations have confirmed that this compound binds within the peptidyl transferase center (PTC) at the A-site of the 50S ribosomal subunit, consistent with experimental data for chloramphenicol. nih.govresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and specific nucleotides of the 23S rRNA. mdpi.com For example, studies on chloramphenicol have shown that mutations in the 23S rRNA can alter these binding interactions, which is a mechanism of bacterial resistance. researchgate.net
Molecular dynamics (MD) simulations can further refine the understanding of these interactions by modeling the movement of the drug-ribosome complex over time. This provides a more dynamic picture of the binding stability and conformational changes that may occur. mdpi.com Such simulations have been used to explore how chimeric compounds, like chloramphenicol linked to a triphenylphosphonium (TPP) cation, bind to the ribosome and how the linker length affects this interaction. mdpi.com
Cheminformatics and Machine Learning: Cheminformatics applies computational methods to solve chemical problems, including the prediction of drug targets and activities. By analyzing large datasets of chemical structures and their associated biological activities, machine learning models can be trained to predict the properties of new, untested compounds. jabonline.in For instance, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential new this compound analogs. jabonline.in This allows researchers to filter out compounds with poor predicted pharmacokinetic profiles early in the drug discovery process. In one study, new analogs of this compound were designed with the aim of improving their ADMET properties and binding affinity to the chloramphenicol acetyltransferase enzyme, a key resistance factor. jabonline.in
These computational approaches facilitate a rational design strategy for new antibiotics. By predicting how structural modifications will affect target binding and drug-likeness, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. jabonline.in
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.commdpi.com The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties.
A QSAR model is typically represented by an equation: Biological Activity = f(Physicochemical Descriptors)
The process involves several key steps:
Data Set Selection: A group of structurally similar compounds with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration, MIC) is selected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., LogP), and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the observed biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation sets of compounds that were not used in the model's creation. mdpi.com
For phenicol antibiotics like this compound, a QSAR study could identify the key structural features that are most influential for antibacterial potency. For example, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps. mdpi.comfrontiersin.org These maps highlight regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties are likely to increase or decrease biological activity, offering valuable guidance for the design of novel analogs. frontiersin.org While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided literature, the principles have been widely applied to other antibiotic classes to successfully design new derivatives with enhanced activity. mdpi.com
Table 2: Conceptual Framework for a QSAR Study of this compound Analogs
Component Description Example for this compound Analogs Biological Activity Data Experimentally measured endpoint representing the compound's efficacy. -log(MIC) against Pasteurella multocida Molecular Descriptors Numerical values that characterize the physicochemical properties of the molecules. Hydrophobic: LogP (partition coefficient)
Electronic: Dipole moment, partial atomic charges
Steric: Molecular weight, molecular volume
Topological: Connectivity indices
Statistical Method Algorithm used to correlate the descriptors with the biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN) Model Output A mathematical equation and statistical parameters (e.g., r², q²) that define the relationship. -log(MIC) = c₀ + c₁(LogP) + c₂(Dipole) - c₃(Volume) + ... Application Using the validated model to predict the activity of new, unsynthesized compounds. Predicting the MIC of a novel this compound derivative with a modified aromatic substituent.
Table of Mentioned Compounds
Advanced Analytical Methodologies for Racefenicol Research
Chromatographic and Spectroscopic Techniques for Characterization and Quantification
The separation and quantification of Racefenicol and its analogs in various matrices are predominantly achieved through chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC). Coupled with spectroscopic detectors such as Diode Array Detectors (DAD) or UV-Visible (UV-Vis) spectrophotometers, these techniques offer the sensitivity and selectivity required for precise analysis.
Chromatographic separation of amphenicols, including thiamphenicol (B1682257) and florfenicol (B1672845), has been effectively demonstrated using reversed-phase HPLC. A study detailing the simultaneous determination of these compounds in medicated feed provides a relevant example of the chromatographic conditions that can be applied to this compound analysis. The use of a phenyl chromatographic column with a gradient elution system has proven effective in separating these structurally similar compounds. The detection is typically carried out in the UV region, with wavelengths around 223 nm providing good sensitivity for both thiamphenicol and florfenicol.
UV-Vis spectrophotometry is a fundamental technique for the quantitative analysis of compounds that absorb UV light. For this compound, the absorbance can be measured at a specific wavelength to determine its concentration in a solution, a principle that is foundational to HPLC-UV detection. The development of spectrophotometric methods often involves identifying the wavelength of maximum absorption (λmax) to ensure the highest sensitivity.
Table 1: Representative HPLC-DAD Conditions for the Analysis of Thiamphenicol and Florfenicol
| Parameter | Condition |
|---|---|
| Chromatographic Column | Phenyl column |
| Mobile Phase | Gradient elution with water and acetonitrile |
| Detection | Diode Array Detector (DAD) at 223 nm |
| Linearity Range | 10–300 µg/mL |
| Limit of Detection (LOD) | 2.4–5.3 mg/kg |
| Limit of Quantification (LOQ) | 3.8–5.6 mg/kg |
| Recoveries | 81.7% to 97.5% |
This data is based on a method developed for the simultaneous determination of florfenicol and thiamphenicol in medicated feed and is considered applicable to this compound due to structural similarity.
Application of Mass Spectrometry in Metabolite Identification in Animal Models
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification and structural elucidation of drug metabolites in biological matrices. Understanding the metabolic pathways of this compound is crucial for evaluating its efficacy and safety.
Studies on the metabolism of thiamphenicol, the active component of this compound, have shown that it is largely excreted unchanged in many species. However, in pigs and rats, a significant metabolite, thiamphenicol glucuronide, has been identified. This indicates that glucuronidation is a key metabolic pathway for thiamphenicol in these animal models.
The identification of such metabolites relies on the high sensitivity and structural information provided by mass spectrometry. In a typical LC-MS/MS workflow, the parent drug and its potential metabolites are separated chromatographically and then ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the parent ions and their fragment ions, which are generated through collision-induced dissociation. This fragmentation pattern provides a "fingerprint" for the molecule, allowing for the identification of metabolites by comparing their fragmentation patterns to that of the parent drug and considering the expected mass shifts from metabolic transformations (e.g., the addition of a glucuronic acid moiety).
Table 2: Identified Metabolite of Thiamphenicol in Animal Models
| Animal Model | Identified Metabolite | Metabolic Pathway | Analytical Technique |
|---|---|---|---|
| Pigs | Thiamphenicol glucuronate | Glucuronidation | Not specified in reviewed abstracts, but typically LC-MS/MS |
| Rats | Thiamphenicol glucuronate | Glucuronidation | Not specified in reviewed abstracts, but typically LC-MS/MS |
This information is based on metabolic studies of thiamphenicol, the active component of this compound.
Development and Validation of Novel Assays for this compound and its Metabolites
The development of novel and robust analytical assays is essential for the routine monitoring of this compound residues in food products and for pharmacokinetic studies. Both chromatographic and immunoassay-based methods are continuously being refined to improve sensitivity, specificity, and throughput.
The validation of any new analytical method is a critical step to ensure its reliability and fitness for purpose. Validation parameters typically include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
For HPLC methods, validation involves analyzing spiked samples at various concentrations to determine recovery and precision. The linearity of the method is assessed by creating a calibration curve over a defined concentration range.
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput alternative for screening large numbers of samples. The development of an ELISA involves the production of specific antibodies that recognize the target analyte. For small molecules like this compound, a competitive ELISA format is often employed. In this format, free this compound in the sample competes with a labeled form of the drug for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample. Validation of an ELISA includes assessing its sensitivity (IC50 value), specificity (cross-reactivity with related compounds), and accuracy in different sample matrices.
Table 3: Validation Parameters for a Representative Immunoassay for Thiamphenicol
| Parameter | Result |
|---|---|
| Assay Format | Competitive ELISA |
| Antibody Type | Monoclonal |
| IC50 Value | 0.39 ng/mL |
| Detection Range | 0.11-1.36 ng/mL |
| Cross-Reactivity | Florfenicol: 15.6%, Chloramphenicol (B1208): 300%, Florfenicol amine: <1% |
This data is from a developed monoclonal antibody-based ELISA for thiamphenicol and illustrates the type of validation parameters assessed for such assays.
Emerging Research Directions and Academic Challenges for Racefenicol
Exploration of Novel Therapeutic Applications (excluding human clinical)
Current research on novel therapeutic applications specifically for racefenicol in veterinary medicine is limited. However, the broader class of amphenicols, particularly florfenicol (B1672845) (a derivative of thiamphenicol (B1682257), one of the components of this compound), is being investigated for new uses. These explorations often focus on overcoming the limitations of existing therapies and addressing new challenges in animal health.
One area of interest is the development of novel delivery systems to enhance the efficacy and convenience of amphenicols. For instance, nanotechnology-based applications, such as nanoemulsions and polymeric nanoparticles, are being explored for florfenicol to provide controlled release and targeted delivery. While not specific to this compound, such advancements could potentially be adapted for its use, opening up new therapeutic possibilities.
Investigation into Non-Antimicrobial Biological Activities
Beyond its antimicrobial properties, there is growing interest in the non-antimicrobial biological activities of antibiotics. For florfenicol, anti-inflammatory effects have been reported. nih.gov These properties are valuable as many bacterial infections are accompanied by inflammation, and modulating the host's inflammatory response can be a crucial part of the treatment. The anti-inflammatory action of florfenicol has been associated with a reduction in immune cell proliferation and cytokine production. nih.gov
However, specific studies investigating the non-antimicrobial biological activities of this compound are scarce. Research into whether this compound possesses similar anti-inflammatory or immunomodulatory properties to florfenicol could be a significant future research direction.
Table 1: Potential Non-Antimicrobial Biological Activities of Amphenicols
| Biological Activity | Compound Studied | Potential Application |
| Anti-inflammatory | Florfenicol | Reduction of inflammation in bacterial infections |
| Immunomodulatory | Florfenicol | Modulation of immune response during infection |
This table is based on research on florfenicol, a related compound, as direct data on this compound is limited.
Challenges in Preclinical Translation and Species Extrapolation
The translation of preclinical research findings to clinical applications in veterinary medicine presents several challenges, and these are applicable to the study of this compound. Animal models used in the early stages of research may not always accurately predict the drug's behavior in the target species. nih.gov
Species-specific differences in pharmacokinetics (the absorption, distribution, metabolism, and excretion of a drug) are a major hurdle. nih.gov The physiological and metabolic differences between species can lead to significant variations in drug efficacy and safety. For example, a dosage regimen that is effective in one species may be ineffective or toxic in another. nih.gov Therefore, dedicated pharmacokinetic studies for this compound in each target species are essential but often lacking.
Extrapolation of data from one species to another is a common practice in veterinary medicine due to the economic and ethical constraints of conducting studies in all target animals. However, this approach is fraught with uncertainty. The anatomical, physiological, and even behavioral differences between animal species can influence how a drug is handled by the body. nih.gov Without specific data for this compound, veterinarians must rely on information from related compounds, which may not be entirely accurate.
Potential for Combination Therapies in Veterinary Medicine
The use of combination antimicrobial therapy is a strategy to enhance efficacy, broaden the spectrum of activity, and reduce the development of antimicrobial resistance. veterinariadigital.comresearchgate.net In veterinary medicine, various antibiotic combinations are used to treat complex or mixed infections. veterinariadigital.com
Research into the synergistic effects of amphenicols with other antibiotics is an active area of investigation. A study on the combination of two amphenicols, florfenicol and thiamphenicol, demonstrated both in vitro and in vivo synergism against Staphylococcus aureus isolates from various animal species. nih.gov This suggests that combining amphenicols could be a viable therapeutic strategy.
Furthermore, studies have explored the synergistic effects of florfenicol with other classes of antibiotics, such as aminoglycosides, against multidrug-resistant Escherichia coli isolates from livestock. nih.gov Another study indicated synergistic interactions between colistin (B93849) and florfenicol against Gram-negative bacteria isolated from broilers. ekb.eg
While these studies highlight the potential for combination therapies involving amphenicols, specific research on the use of this compound in combination with other drugs in veterinary medicine is not extensively documented. Future studies are needed to evaluate the efficacy and safety of this compound in combination regimens for various animal species and diseases.
Table 2: Examples of Combination Therapy Studies with Related Amphenicols
| Amphenicol | Combined Drug | Target Pathogen(s) | Observed Effect |
| Florfenicol & Thiamphenicol | - | Staphylococcus aureus | Synergism |
| Florfenicol | Aminoglycosides (Amikacin, Gentamicin) | Multidrug-resistant Escherichia coli | Synergy |
| Florfenicol | Colistin | Gram-negative bacteria in broilers | Synergism |
This table presents findings from studies on florfenicol and thiamphenicol, as direct research on this compound combination therapies is limited.
Q & A
Q. How can researchers balance mechanistic depth and translational relevance in this compound studies?
- Methodological Answer : Adopt a bidirectional approach:
- Mechanistic : Use CRISPR-Cas9 screens to identify bacterial targets.
- Translational : Validate findings in ex vivo models (e.g., human organoids).
Report translational gaps in the Discussion section, emphasizing clinical applicability and limitations (e.g., species-specific differences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
